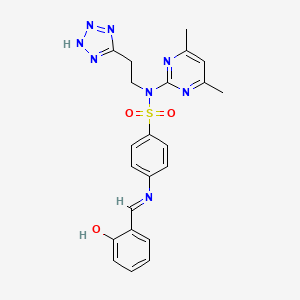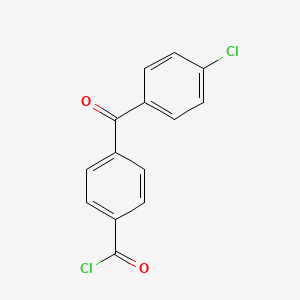
4-(4-Chlorobenzoyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobenzoyl)benzoyl chloride is an organic compound with the molecular formula C14H8Cl2O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-chlorobenzoyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Chlorobenzoyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with benzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, this compound is produced by the chlorination of benzoyl chloride followed by a Friedel-Crafts acylation reaction. This process involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms, followed by the acylation step using aluminum chloride as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorobenzoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It reacts with water to produce 4-chlorobenzoic acid and benzoic acid.
Friedel-Crafts Acylation: It can undergo acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3)
Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Solvents: Anhydrous conditions, often using solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)
Major Products Formed
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Ketones: Formed from Friedel-Crafts acylation reactions
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobenzoyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of dyes, perfumes, and resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with similar reactivity but lacks the additional chlorine substituent.
4-Chlorobenzoyl Chloride: Similar structure but with only one benzoyl group.
4-Chlorobenzyl Chloride: Contains a benzyl group instead of a benzoyl group.
Uniqueness
4-(4-Chlorobenzoyl)benzoyl chloride is unique due to the presence of two benzoyl groups, one of which is substituted with a chlorine atom. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
| 81928-54-3 | |
Molekularformel |
C14H8Cl2O2 |
Molekulargewicht |
279.1 g/mol |
IUPAC-Name |
4-(4-chlorobenzoyl)benzoyl chloride |
InChI |
InChI=1S/C14H8Cl2O2/c15-12-7-5-10(6-8-12)13(17)9-1-3-11(4-2-9)14(16)18/h1-8H |
InChI-Schlüssel |
DUXJMJIEXYFFFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


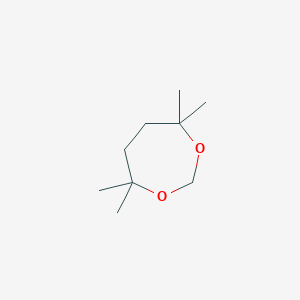
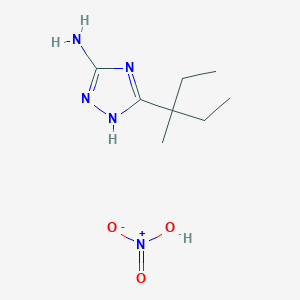



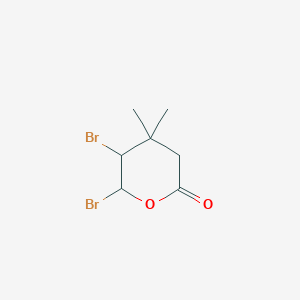
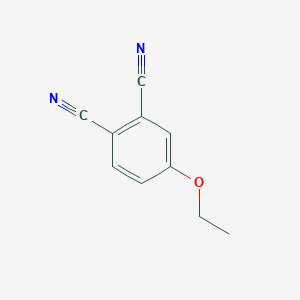



![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)

